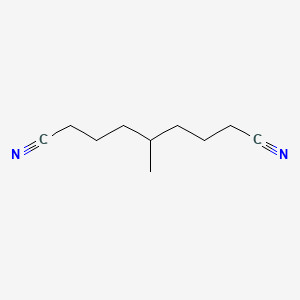

5-Methylnonanedinitrile

Description

Structure

3D Structure

Properties

CAS No. |

91010-30-9 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-methylnonanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-10(6-2-4-8-11)7-3-5-9-12/h10H,2-7H2,1H3 |

InChI Key |

SUCSTKGRSWEGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC#N)CCCC#N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 5 Methylnonanedinitrile

Reactivity of Nitrile Functional Groups in 5-Methylnonanedinitrile

The two nitrile groups in this compound are separated by a seven-carbon chain containing a methyl substituent. This separation means the groups generally react independently of one another, allowing for either partial or complete transformation of the molecule depending on the reaction conditions.

The carbon-nitrogen triple bond of the nitrile group is susceptible to reduction by various reagents, most notably through catalytic hydrogenation.

Catalytic hydrogenation is a primary method for the reduction of nitriles. In the case of this compound, this process can be controlled to yield either the corresponding aminonitrile through partial reduction of one nitrile group or the diamine through the complete reduction of both. The choice of catalyst, solvent, temperature, and pressure are critical factors in determining the final product distribution. The reduction typically proceeds via an imine intermediate which is further hydrogenated to the amine.

Table 1: Conditions for Catalytic Hydrogenation of Dinitriles

| Product | Typical Catalysts | Typical Conditions |

|---|---|---|

| Aminonitrile | Palladium on Carbon (Pd/C), Raney Nickel | Milder conditions (lower temperature and pressure) |

Reductive decyanation is a transformation where a cyano group is replaced by a hydrogen atom. A notable method involves a titanium(III)-catalyzed process for the mono-decyanation of geminal dinitriles—compounds where both nitrile groups are attached to the same carbon atom. researchgate.netwiley.com This reaction is significant as it provides direct access to functionalized alkylnitriles from readily available malononitrile (B47326) precursors. wiley.com The reaction proceeds under mild conditions and is catalyzed by a titanocene (B72419) complex, Cp₂TiCl₂, in the presence of zinc powder and other additives. thieme-connect.com Mechanistic studies suggest a catalyst-controlled carbon-carbon bond cleavage that does not involve free radicals, which is a departure from traditional decyanation methods. wiley.comnih.gov The process is believed to involve two titanium species in the C-CN bond scission. thieme-connect.comnih.gov

It is crucial to note that this specific titanium-catalyzed reductive decyanation is applicable to geminal dinitriles . As this compound is a dinitrile with its cyano groups at the terminal positions of a nine-carbon chain (C1 and C9), it is not a geminal dinitrile and would not undergo this particular transformation.

Table 2: Typical Reaction Conditions for Titanium-Catalyzed Reductive Decyanation of Geminal Dinitriles thieme-connect.com

| Component | Role | Example Reagent |

|---|---|---|

| Catalyst | Facilitates C-CN bond cleavage | Cp₂TiCl₂ (Titanocene dichloride) |

| Reductant | Regenerates the active catalyst | Zinc (Zn) powder |

| Additive | Co-catalyst / Stabilizer | ZnCl₂ |

| Proton Source | Provides the hydrogen atom | 2,4,6-Collidine hydrochloride |

Nitrile groups can be hydrolyzed to form amides and, subsequently, carboxylic acids. This transformation can be catalyzed by either acid or base. libretexts.org

The hydrolysis of a nitrile, such as this compound, is a stepwise process. Under controlled conditions, typically using reagents like alkaline hydrogen peroxide or a TFA-H₂SO₄ mixture, the reaction can be stopped at the intermediate amide stage. stackexchange.com However, vigorous heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) typically leads to the complete hydrolysis of both nitrile groups to form the corresponding dicarboxylic acid. libretexts.org

In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. libretexts.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org In both mechanisms, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt under basic conditions). libretexts.orgarkat-usa.org

Table 3: Comparison of Hydrolysis Pathways for Dinitriles

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), heat | Diamide | Dicarboxylic Acid |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH), heat | Diamide | Dicarboxylate Salt (requires acidic workup to yield dicarboxylic acid) |

The carbon-nitrogen triple bond of a nitrile can act as a dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. organic-chemistry.org This type of reaction allows for the synthesis of five-membered heterocyclic rings. organic-chemistry.org

For a dinitrile like this compound, both nitrile groups can potentially participate in such reactions, leading to the formation of molecules containing two heterocyclic rings. A common example is the Huisgen [3+2] cycloaddition, where the nitrile reacts with a 1,3-dipole. organic-chemistry.org For instance, the reaction of nitriles with organic azides (R-N₃) in the presence of a catalyst, such as a copper complex, can yield tetrazoles. rsc.org Similarly, reaction with nitrile oxides can produce oxadiazoles, and reaction with nitrilimines can form triazoles. nih.gov These reactions are highly valuable in synthetic chemistry for constructing complex, nitrogen-containing ring systems. cdnsciencepub.comacs.org

Table 4: Examples of Cycloaddition Reactions with Nitriles

| 1,3-Dipole | Heterocyclic Product |

|---|---|

| Azide (R-N₃) | Tetrazole |

| Nitrile Oxide (R-CNO) | Oxadiazole |

| Nitrilimine (R-CN-NR') | Triazole |

Hydrolytic Pathways of Dinitriles

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. Dinitriles, including this compound, are versatile substrates in these reactions, participating in various catalytic and coupling processes.

Catalytic Carbopalladation for Beta-Ketonitrile Synthesis from Dinitriles

A highly selective method for synthesizing β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.org This process is noted for its practicality and broad substrate scope under relatively mild conditions. organic-chemistry.org The reaction mechanism is proposed to begin with the transmetalation of an arylboronic acid with the palladium catalyst, forming an arylpalladium species. acs.org This is followed by coordination of the cyano group to the palladium center, subsequent carbopalladation of the dinitrile, and finally hydrolysis to yield the β-ketonitrile product. organic-chemistry.orgacs.org

Optimal conditions for this transformation have been identified as using Pd(acac)₂ as the catalyst, 4,4'-dimethyl-2,2'-bipyridine (B75555) as the ligand, and TsOH as an acidic additive in a toluene/water solvent mixture at 80°C. organic-chemistry.org This palladium-catalyzed approach has been shown to be as efficient, and in some cases more so, than similar rhodium-catalyzed processes. organic-chemistry.orgacs.org

Table 1: Key Features of Pd-Catalyzed Beta-Ketonitrile Synthesis

| Feature | Description |

|---|---|

| Catalyst System | Pd(acac)₂ with 4,4'-dimethyl-2,2'-bipyridine ligand and TsOH additive. organic-chemistry.org |

| Reactants | Dinitriles and organoboron reagents (e.g., arylboronic acids). organic-chemistry.orgacs.org |

| Key Steps | Transmetalation, cyano group coordination, carbopalladation, hydrolysis. acs.org |

| Advantages | High selectivity, broad substrate tolerance, mild reaction conditions. organic-chemistry.org |

Electrophilic Coupling Reactions with Dinitriles

Cross-electrophile coupling presents a modern strategy for bond formation, directly coupling two different electrophiles, often facilitated by a transition-metal catalyst and a reductant. wikipedia.orgacs.org This approach avoids the pre-formation of organometallic nucleophiles, offering a more streamlined synthetic route. researchgate.net The selectivity in these reactions can be controlled by factors such as using an excess of one reagent, differences in the electronic properties of the starting materials, or by employing radical chain processes. acs.org

In the context of dinitriles, while specific examples directly involving this compound are not detailed in the provided search results, the general principles of cross-electrophile coupling can be applied. For instance, the coupling of two different aryl halides can be achieved with high selectivity using a dual-metal system, such as nickel and palladium, where each metal catalyst selectively activates one of the electrophiles. wikipedia.org This strategy could potentially be adapted for reactions involving dinitriles as one of the electrophilic partners.

Alpha-C-H Alkylation of Alcohols with Nitrile Compounds

The α-alkylation of nitriles with alcohols represents a sustainable and atom-economical method for forming carbon-carbon bonds, with water being the only byproduct. nih.govorganic-chemistry.orgliverpool.ac.uk This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is catalyzed by various transition metals, including manganese, cobalt, and ruthenium. nih.govorganic-chemistry.orgrsc.orgacs.org

The general mechanism involves the catalyst first dehydrogenating the alcohol to form an aldehyde. organic-chemistry.orgrsc.org This aldehyde then undergoes a condensation reaction with the nitrile to produce an α,β-unsaturated nitrile intermediate. organic-chemistry.orgrsc.org Finally, this intermediate is hydrogenated by the catalyst to yield the α-alkylated nitrile. organic-chemistry.orgrsc.org

Manganese and cobalt-based catalysts, in particular, have been highlighted for their effectiveness and for being more earth-abundant and economical alternatives to noble metals. nih.govrsc.org For example, a well-defined molecular cobalt complex has been shown to effectively catalyze the α-alkylation of various nitriles with primary alcohols in good to excellent yields. organic-chemistry.org

Intramolecular Cyclization and Ring Formation from Dinitrile Derivatives

Intramolecular reactions of dinitriles and their derivatives are powerful tools for the construction of cyclic systems, including carbocycles and heterocycles, which are prevalent in pharmaceuticals and natural products. acs.org

Formation of Cyclic Systems (e.g., Pyrrolidine (B122466), Cyclooctanone)

The Thorpe-Ziegler condensation is a classic method for preparing cyclic ketones from dinitriles. This reaction proceeds under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.de For example, this method has been successfully used to synthesize cyclooctanone. thieme-connect.de

The synthesis of pyrrolidine rings, which are common structural motifs in many biologically active compounds, can be achieved through the intramolecular cyclization of N-allylic substituted α-amino nitriles. acs.orgrsc.org This type of reaction can be catalyzed by nucleophilic phosphines and represents a significant synthetic challenge as it often proceeds via a geometrically disfavored 5-endo-trig cyclization. rsc.orgacs.org Density functional theory (DFT) studies have been employed to understand the mechanisms and selectivities of these complex cyclizations. rsc.org

Table 2: Examples of Cyclic Systems Formed from Dinitrile Derivatives

| Cyclic System | Synthetic Approach | Key Features |

|---|---|---|

| Cyclooctanone | Thorpe-Ziegler Condensation | High-dilution conditions, base-catalyzed intramolecular cyclization of a dinitrile. thieme-connect.de |

| Pyrrolidine | Intramolecular Cyclization of α-Amino Nitriles | Phosphine-catalyzed, often involves a 5-endo-trig cyclization pathway. acs.orgrsc.org |

Supramolecular Chemistry and Advanced Material Applications of Dinitriles

Dinitriles as Building Blocks in Supramolecular Assemblies

The unique electronic and structural characteristics of dinitriles position them as valuable components in the self-assembly of intricate molecular architectures. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the triple bond can participate in various non-covalent interactions, driving the formation of ordered supramolecular structures. researchgate.netuiowa.edu

Dinitriles are effective ligands in the synthesis of coordination polymers, which are multi-dimensional networks of metal ions or clusters linked by organic bridging ligands. The nitrogen atoms of the dinitrile can coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The final architecture of these coordination polymers is influenced by the choice of the dinitrile linker, the metal ion, and the reaction conditions. rsc.orgnih.govmdpi.com

For instance, the flexibility or rigidity of the dinitrile linker can dictate the resulting topology of the coordination polymer. Flexible dinitriles can bend and rotate to accommodate different coordination geometries, while rigid linkers tend to form more predictable and ordered structures. This tunability allows for the design of coordination polymers with specific network topologies and, consequently, desired properties for applications in areas such as gas storage, catalysis, and sensing.

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, have been explored using dinitrile derivatives. Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, can form inclusion complexes with dinitrile-containing guest molecules. nih.govrsc.orgresearchgate.net The formation of these complexes is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. researchgate.net

The encapsulation of dinitriles within a host molecule can modify their physical and chemical properties, such as solubility and reactivity. This has potential applications in drug delivery, where a therapeutic agent containing a dinitrile moiety could be encapsulated to improve its bioavailability or control its release. Furthermore, the selective binding between host and guest can be exploited for sensing and separation technologies. nih.gov

| Host Macrocycle | Guest Type | Driving Interactions | Potential Applications |

| Cyclodextrins | Dinitrile-containing molecules | Hydrophobic, van der Waals | Drug delivery, sensing |

| Calixarenes | Dinitrile derivatives | π-π stacking, hydrogen bonding | Molecular recognition, catalysis |

| Cucurbiturils | Alkyl dinitriles | Ion-dipole, hydrophobic | Molecular switches, controlled release |

The dimensionality of supramolecular networks constructed from dinitrile linkers is a critical factor that determines their material properties. By carefully selecting the length, rigidity, and geometry of the dinitrile linker, it is possible to control the assembly process and direct the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgnih.govnih.gov

Short, rigid dinitriles often lead to the formation of simple 1D chains. As the length and flexibility of the dinitrile linker increase, more complex 2D layered structures and interpenetrated networks can be achieved. The synthesis of robust 3D networks often requires the use of dinitriles in conjunction with other ligands that can provide connectivity in multiple directions. These multidimensional networks can create porous materials with high surface areas, making them suitable for applications in gas sorption and separation. rsc.orgnih.gov

| Network Dimension | Dinitrile Linker Characteristics | Resulting Structure | Potential Applications |

| 1D | Short, rigid | Linear chains | Anisotropic materials |

| 2D | Longer, semi-flexible | Layers, sheets | Intercalation, separation |

| 3D | Combined with multi-directional linkers | Porous frameworks | Gas storage, catalysis |

Functional Nanomaterials Derived from Dinitriles

The incorporation of dinitrile functionalities into polymers is a promising strategy for developing advanced materials with tailored properties. The polar nature of the nitrile group can enhance intermolecular interactions within the polymer matrix, leading to improved thermal and mechanical properties. researchgate.netlu.se

Dinitriles can be integrated into various polymer systems through different chemical strategies. They can be used as monomers or comonomers in polymerization reactions or can be grafted onto existing polymer backbones. researchgate.netgoogle.com For example, the copolymerization of acrylonitrile (B1666552) (a vinyl nitrile) with other monomers like styrene (B11656) and butadiene leads to the production of commercially important plastics such as styrene-acrylonitrile (SAN) and acrylonitrile-butadiene-styrene (ABS) resins, which exhibit enhanced strength, rigidity, and chemical resistance compared to their homopolymer counterparts. lu.se

The nitrile groups within the polymer structure can also serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. researchgate.net

The presence of nitrile groups in a polymer can significantly influence its properties. The strong dipole moment of the nitrile group leads to increased intermolecular dipole-dipole interactions, which can raise the glass transition temperature (Tg) of the polymer, making it more rigid and heat-resistant. lu.se This effect is utilized in the development of specialty polymers for applications requiring high thermal stability.

Furthermore, the nitrile group can improve a polymer's resistance to oils and fuels, as seen in nitrile rubber, a synthetic rubber produced from the copolymerization of acrylonitrile and butadiene. wikipedia.org This property makes nitrile-containing polymers valuable in the automotive and aerospace industries for manufacturing seals, hoses, and gaskets. The ability to fine-tune properties such as thermal stability, chemical resistance, and mechanical strength by incorporating dinitrile moieties makes them a key component in the design of high-performance specialty polymers. syensqo.comadvpolymer.com

No Publicly Available Research Found for 5-Methylnonanedinitrile in Advanced Material Applications

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or application data could be found for the chemical compound This compound within the requested fields of supramolecular chemistry and advanced material applications. The investigation specifically sought to uncover its utilization in photocatalysis, chemical sensing, bioimaging, and molecular nanotechnology, as per the provided outline.

The inquiry did confirm the existence of the compound, identifying its CAS Number as 91010-30-9 and noting its relationship as a downstream product of 3-Methyl-1,5-pentanediol. guidechem.com This information, while confirming its chemical identity, does not shed light on any of the advanced applications central to the requested article.

The absence of any dedicated research on this compound in the specified emerging fields of photocatalysis, chemical sensing, bioimaging, and molecular nanotechnology makes it impossible to generate the requested scientifically accurate and detailed article. The foundational information required to populate the outlined sections and subsections is not available in the public domain.

Therefore, the requested article focusing on the supramolecular chemistry and advanced material applications of this compound cannot be produced.

Theoretical and Computational Investigations of Dinitrile Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are fundamental to elucidating the electronic structure of molecules and the energetic profiles of their reactions. For dinitriles, these studies provide a molecular-level understanding of how reactions proceed.

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES, chemists can identify stable molecules (minima), products, and the transition states (saddle points) that connect them. wayne.edu For reactions involving dinitriles, such as nucleophilic additions or cycloadditions, PES computations are invaluable.

Researchers use methods like MP2 (Møller-Plesset perturbation theory) and DFT (Density Functional Theory) to calculate the stationary points on the PES for reactions. nih.govacs.org For instance, in the study of gas-phase SN2 reactions involving nitriles, computational methods have been used to determine the energies of reactants, transition states, and products. nih.govacs.org The exploration of the PES for the reaction between cyano radicals and cyanoethene to form unsaturated dinitriles has helped to identify various possible reaction channels and their corresponding enthalpies. nih.gov These calculations allow for the visualization of the entire reaction pathway, revealing the lowest energy route from reactants to products and providing a theoretical basis for reaction outcomes. wayne.edunih.gov The study of the urea-Cu+ PES, for example, revealed multiple reaction paths for the loss of ammonia (B1221849) and HNCO. researchgate.net

Table 1: Illustrative Stationary Points on a Hypothetical Dinitrile Reaction PES This table is a generalized representation based on typical PES computational studies.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | Separated dinitrile and nucleophile | 0.0 | Initial state |

| Pre-reaction Complex | Loosely bound reactant molecules | -5.2 | van der Waals interactions |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.8 | Partially formed/broken bonds |

| Intermediate | A metastable species formed during the reaction | +2.1 | Fully formed new bond, but not the final product |

| Product Complex | Loosely bound product molecules | -18.5 | van der Waals interactions |

| Products | Separated final products | -22.0 | Final state |

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to investigate the reactivity of nitrile-containing compounds. nih.govacs.org DFT calculations can predict various properties, including activation energies, reaction enthalpies, and electronic characteristics that govern reactivity. nih.govbohrium.com

In the context of dinitrile chemistry, DFT methods like B3LYP are frequently employed to study reaction mechanisms. nih.govdiva-portal.org For example, DFT has been used to probe the mechanism of nucleophilic attack on nitriles, showing good correlation between calculated activation energies and experimental kinetic data. nih.govacs.org These studies can help predict how readily a nitrile group will react with a nucleophile. nih.gov DFT is also applied to understand and predict the regioselectivity and chemoselectivity of reactions, such as the [3+2] cycloaddition of nitrile oxides, by analyzing the energies of different possible reaction pathways. bohrium.combohrium.comresearchgate.net The choice of the DFT functional and basis set is critical for obtaining reliable results, and benchmark studies are often performed to select the most appropriate method for a specific reaction. bohrium.com

Table 2: Common DFT Functionals Used in Nitrile Reactivity Studies This table is based on functionals mentioned in the provided search results.

| DFT Functional | Basis Set Example | Typical Application in Dinitrile Chemistry | Reference |

| B3LYP | 6-311++G(d,p) | Mechanism of nucleophilic addition, reactivity prediction | nih.govdiva-portal.org |

| MPWB1K | 6-311G(d,p) | [3+2] cycloaddition reactions, selectivity analysis | bohrium.combohrium.com |

| M06-2X | 6-311++G(d,p) | Energetics of hydride transfer reactions, stereochemistry | bohrium.comchemrxiv.org |

| ωB97XD | 6-311+G(d) | Cycloaddition reaction mechanisms, regioselectivity | bohrium.com |

Mechanistic Probing via Computational Modeling

Computational modeling extends beyond simple energy calculations to provide a dynamic picture of a reaction, including predicting which products are most likely to form and identifying the transient species involved.

A key strength of computational modeling is its ability to predict the selectivity of chemical reactions. For dinitriles, which may have multiple reactive sites, predicting chemo-, regio-, and stereoselectivity is crucial. Computational studies on reactions like cycloadditions and palladium-catalyzed C-H activations involving nitrile-containing templates have successfully elucidated the origins of selectivity. bohrium.combohrium.compkusz.edu.cnnih.gov

By calculating the activation energies for all possible reaction pathways, researchers can identify the most kinetically favorable route. bohrium.com For example, in Pd-catalyzed reactions, DFT calculations have shown that a heterodimeric Pd-Ag transition state is responsible for the observed high meta-selectivity, as the nitrile directing group coordinates to the silver atom, positioning the palladium catalyst for meta-C-H activation. pkusz.edu.cnnih.gov Similarly, in [3+2] cycloaddition reactions, computational analysis of activation energies and DFT reactivity indices can correctly predict which regioisomeric product will be favored. bohrium.combohrium.com This predictive power is essential for designing new synthetic methods and catalysts. owlstown.net

The full characterization of intermediates and transition states is vital for a complete understanding of a reaction mechanism. chemrxiv.org Computational chemistry allows for the detailed geometric and electronic analysis of these short-lived species, which are often difficult or impossible to observe experimentally. wayne.edu

For dinitrile reactions, computational models can locate the transition state structures and confirm they connect the reactants and products via Intrinsic Reaction Coordinate (IRC) calculations. nih.govbohrium.com Analysis of the transition state geometry reveals the degree of bond formation and breaking, indicating whether a mechanism is concerted or stepwise, and synchronous or asynchronous. chemrxiv.orgbeilstein-journals.org For instance, studies on the reaction of enamines with nitrile oxides revealed a highly asynchronous concerted transition state. beilstein-journals.org In enzymatic reactions involving nitriles, such as those catalyzed by nitrile hydratase, DFT calculations combined with spectroscopic methods have been used to propose and validate the structures of catalytic intermediates. nih.gov

Table 3: Example of Computational Data for a Transition State in a Dinitrile Reaction This table is a generalized representation based on typical computational analyses.

| Parameter | Value | Interpretation |

| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | Energy barrier for the reaction to occur |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state |

| Key Forming Bond Lengths | C-Nu: 2.1 Å; N-H: 1.5 Å | Indicates an asynchronous bond-forming process |

| NPA Charges on Key Atoms | C(nitrile): +0.45; N(nitrile): -0.52 | Shows the electronic distribution at the TS |

Thermodynamic and Kinetic Modeling of Dinitrile Systems

Thermodynamic and kinetic modeling provides quantitative data on the feasibility and rate of chemical processes. Computational methods are instrumental in deriving these parameters for dinitrile systems.

By calculating the energies of all species involved in a reaction, it is possible to determine key thermodynamic quantities such as the reaction enthalpy (ΔH) and Gibbs free energy (ΔG). bohrium.com These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Kinetic modeling involves calculating the activation energy (Ea) or activation free energy (ΔG‡), which is directly related to the reaction rate constant (k) through the Arrhenius or Eyring equations. ijcce.ac.iruclouvain.be Computational studies on the cycloaddition reactions of nitrile oxides, for example, have calculated the rate constants for the formation of various isomers, allowing for a direct comparison with experimental product distributions. bohrium.com Thermodynamic-kinetic models can be constructed to describe complex reaction networks, providing a powerful tool for understanding and predicting the dynamic behavior of chemical systems. nih.govacs.org These models rely on the accurate calculation of thermodynamic potentials and kinetic resistances for each step in the network. researchgate.net

Table 4: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Dinitrile Reaction This table is a generalized representation based on typical computational studies.

| Parameter | Calculated Value | Significance |

| Reaction Enthalpy (ΔH) | -25.0 kcal/mol | The reaction is highly exothermic |

| Reaction Free Energy (ΔG) | -22.0 kcal/mol | The reaction is spontaneous |

| Activation Free Energy (ΔG‡) | +15.8 kcal/mol | Determines the reaction rate |

| Rate Constant (k) at 298 K | 1.2 x 10⁻³ s⁻¹ | Quantifies the speed of the reaction |

Advanced Analytical Methodologies for 5 Methylnonanedinitrile Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating individual components from a mixture, making it indispensable for assessing the purity of 5-Methylnonanedinitrile and other dinitriles. nih.gov The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compounds being analyzed. csir.co.za

Gas Chromatography (GC) for Dinitrile Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds that can be vaporized without undergoing decomposition. wikipedia.orgresearchgate.net In GC, a sample is injected into a carrier gas (mobile phase) and passed through a column containing a stationary phase. researchgate.netlibretexts.org Separation is achieved based on differences in the boiling points and affinities of the components for the stationary phase. unizin.org

For the analysis of dinitriles, the selection of the column's stationary phase is critical. Non-polar columns are often used for separating non-polar compounds, with elution order generally following the boiling points of the analytes. sigmaaldrich.com The purity of dinitrile compounds, such as 2,5-Dichloroterephthalonitrile and 2,3-Dicyanopyrazine, is frequently assessed using GC, often achieving purity levels greater than 99.0%. The temperature of the injector is set to rapidly vaporize the sample, and the column temperature can be programmed to increase over time to facilitate the separation of compounds with a range of boiling points. libretexts.orgijair.org

Table 1: Examples of Dinitrile Compounds Analyzed by GC

| Compound Name | Purity / Analysis Method |

| 2,5-Dichloroterephthalonitrile | >99.0%(GC) |

| 2,3-Dicyanopyrazine | >99.0%(GC) |

| 4-(2',6'-Dimethylphenoxy)phthalonitrile | >99.0%(GC) |

| 2,5-Dimethylterephthalonitrile | >99.0%(GC) |

A typical GC system consists of an injector, a column housed in a temperature-controlled oven, and a detector that records the separated components as they elute. wikipedia.org The resulting chromatogram displays a series of peaks, where the retention time can be used for qualitative identification and the peak area is proportional to the concentration of each component. libretexts.orgunizin.org

High-Performance Liquid Chromatography (HPLC) for Dinitrile Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for identifying, quantifying, and purifying individual components from a mixture. wikipedia.org It is particularly well-suited for compounds that are not easily vaporized. oup.com The system utilizes high-pressure pumps to pass a liquid mobile phase and the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org

In the analysis of dinitrile compounds, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. wikipedia.orgnih.govglobalresearchonline.net Gradient elution, where the composition of the mobile phase is varied during the analysis, is often used for complex mixtures to achieve optimal separation. wikipedia.org For instance, a gradient might start with a low percentage of organic solvent and gradually increase, affecting the elution of compounds based on their hydrophobicity. csir.co.zawikipedia.org

Table 2: Typical HPLC Parameters for Nitrile Compound Analysis

| Parameter | Description | Reference |

| Column | Phenomenex Luna C18 (150 x 4.6 mm) | csir.co.za |

| Mobile Phase | Gradient of KH2PO4 buffer and Acetonitrile/THF | csir.co.za |

| Detection | UV at 215 nm | csir.co.za |

The separated components are detected by various means, with UV-Visible detectors being common for compounds containing chromophores. globalresearchonline.netmst.or.jp The resulting chromatogram provides data on the retention time and peak area, which are used for qualitative and quantitative analysis, respectively. libretexts.org HPLC has been successfully used to determine the content of various nitrile glycosides in plant extracts. oup.com

Spectroscopic Characterization of this compound and its Derivatives

Following separation, spectroscopic techniques are employed to elucidate the molecular structure and confirm the identity of this compound and its derivatives.

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org This information is used to determine the molecular weight of a compound and can provide valuable clues about its structure through fragmentation patterns. mdpi.commsu.edu In a typical mass spectrometer, a sample is ionized, the resulting ions are separated by a mass analyzer, and then detected. wikipedia.orgmsu.edu

High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com The fragmentation of the molecular ion into smaller, charged fragments creates a unique mass spectrum that serves as a molecular fingerprint. mdpi.com For instance, the NIST WebBook provides the mass spectrum for 5-methylhexanenitrile, a related compound, which can be used as a reference. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. msu.edu It is based on the interaction of atomic nuclei with an external magnetic field. msu.edulibretexts.org For organic compounds, 1H and 13C NMR are the most common types. intertek.com

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and how many neighboring protons they have (spin-spin splitting). The integration of the signal intensity is directly proportional to the number of protons giving rise to that signal. organicchemistrydata.org

¹³C NMR: Provides information about the different types of carbon atoms in a molecule. bhu.ac.in The chemical shift of each carbon signal indicates its chemical environment (e.g., aliphatic, olefinic, aromatic, carbonyl). bhu.ac.inlibretexts.org

Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different atoms within the molecule, providing definitive structural confirmation. researchgate.netresearchgate.net The structural elucidation of complex molecules, including dinitriles, often relies on a combination of 1D and 2D NMR experiments. researchgate.net

Hyphenated Techniques in Dinitrile Research

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.govchemijournal.com This online coupling provides a powerful tool for the analysis of complex mixtures. nih.gov

The most common hyphenated techniques in chemical analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

GC-MS: In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. wikipedia.org This allows for the immediate acquisition of a mass spectrum for each separated peak, enabling positive identification. wikipedia.orgchromatographyonline.com This technique is invaluable for the analysis of volatile and semi-volatile dinitriles. chemijournal.com For example, GC-MS has been used to confirm the identity of nitrile compounds in various samples. nih.govdss.go.th

LC-MS: LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. wikipedia.org This is particularly useful for the analysis of less volatile or thermally labile dinitrile compounds. oup.comwikipedia.org Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and structural information by fragmenting specific ions from the initial MS analysis. wikipedia.orgresearchgate.net LC-MS has been used for the quantitative analysis of various phytochemicals, including nitrile glucosides. oup.comresearchgate.net

The combination of chromatographic separation with spectroscopic detection in hyphenated systems provides a comprehensive approach to the analysis of this compound and other dinitriles, from initial purity assessment to definitive structural confirmation. utas.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method that combines two techniques to identify and quantify volatile and semi-volatile compounds in a sample. wikipedia.orgthermofisher.com The gas chromatograph separates individual components of a mixture based on their physical and chemical properties, such as boiling point and polarity, while the mass spectrometer provides detailed structural information by breaking down the eluted compounds into ionized fragments and sorting them by their mass-to-charge (m/z) ratio. etamu.edudrawellanalytical.com

The process begins when a liquid sample containing this compound is injected into the GC, where it is vaporized. thermofisher.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. thermofisher.comshimadzu.com As the components travel through the column, they are separated based on their interaction with the column's stationary phase. Compounds with lower boiling points and less polarity generally travel faster, resulting in shorter retention times. etamu.edu Upon exiting the column, each separated compound enters the mass spectrometer's ion source, is fragmented, and the resulting fragments are detected. thermofisher.com

For this compound, GC-MS serves as a "gold standard" for positive identification and purity analysis. wikipedia.org The resulting chromatogram would show a distinct peak at a specific retention time corresponding to this compound. The mass spectrum associated with this peak provides a unique fragmentation pattern, or "fingerprint," that confirms its molecular identity. This technique is invaluable for quality control in synthesis processes and for detecting the compound in various matrices. worktribe.com In some cases, chemical derivatization may be employed prior to GC-MS analysis to enhance the volatility and improve the chromatographic properties of analytes. jfda-online.comnih.gov

Table 1: Illustrative GC-MS Data for Analysis of a Mixture Containing this compound

This table represents hypothetical data from a GC-MS analysis to demonstrate how this compound would be identified alongside other potential related compounds. The retention time depends on the specific GC column and temperature program used.

| Retention Time (minutes) | Compound Name | Key Mass Fragments (m/z) |

| 12.5 | Nonanedinitrile | 152, 110, 96, 82, 68, 54 |

| 13.2 | This compound | 166, 124, 110, 96, 82, 69, 55 |

| 14.0 | Decanedinitrile | 166, 124, 110, 96, 82, 68 |

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) for Reaction Intermediates

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a state-of-the-art analytical technique used to investigate complex chemical reactions, such as combustion, pyrolysis, and catalysis, in real-time. nih.govrsc.org Its primary advantage is the use of tunable, high-energy VUV light from a synchrotron source, which allows for "soft" ionization of molecules. rsc.org This process minimizes the fragmentation of parent molecules, which is often a complication in conventional mass spectrometry, and enables the precise identification of reaction intermediates, radicals, and isomers based on their unique ionization energies. nih.govnih.gov

The ability to tune the photon energy is critical for distinguishing between isomers, which have the same mass but different structures and, consequently, different ionization thresholds. nih.gov By scanning the photon energy and recording the ion signal at each energy level, a photoionization efficiency (PIE) spectrum is generated for each mass, allowing for unambiguous identification of the species present. nih.gov This makes SVUV-PIMS exceptionally powerful for mapping complex reaction networks and identifying transient species that have never been experimentally observed before. rsc.org

In the context of this compound research, SVUV-PIMS could be employed to study its thermal decomposition or oxidation pathways. By pyrolyzing this compound in a flow reactor coupled to the SVUV-PIMS apparatus, researchers could identify key bond-breaking steps and the formation of nitrile-containing radicals and other unstable intermediates. nih.gov This information is crucial for developing detailed kinetic models of its behavior under high-temperature conditions. The technique has proven successful in identifying key intermediates in a wide range of chemical systems, from biomass conversion to hydrocarbon combustion. rsc.orgusp-pl.com

Table 2: Hypothetical SVUV-PIMS Data for Intermediates in the Pyrolysis of this compound

This table illustrates potential intermediates that could be identified during the high-temperature pyrolysis of this compound using SVUV-PIMS. The ionization energy is a key parameter for distinguishing between different isomers and fragments.

| Detected Mass (m/z) | Plausible Intermediate Species | Formula | Theoretical Ionization Energy (eV) |

| 41 | Acetonitrile radical cation | C₂H₃N | ~12.2 |

| 54 | Cyano-propene isomers | C₄H₄N | ~9.8 - 10.5 |

| 69 | Butenenitrile isomers | C₄H₅N | ~10.1 - 10.8 |

| 82 | Methyl-butenenitrile isomers | C₅H₇N | ~9.7 - 10.3 |

| 96 | Pentenenitrile isomers | C₆H₉N | ~9.5 - 10.1 |

| 110 | Hexenenitrile isomers | C₇H₁₁N | ~9.3 - 9.9 |

| 124 | Heptenenitrile isomers | C₈H₁₃N | ~9.1 - 9.7 |

| 166 | This compound | C₁₀H₁₆N₂ | ~9.0 |

Broader Chemical Contexts and Future Research Perspectives

Role of Dinitriles in Extraterrestrial Chemical Environments

Dinitriles are a class of organic molecules that have garnered significant interest in the context of prebiotic and extraterrestrial chemistry. acs.org They have been detected in the nitrogen-rich atmosphere of Titan, a moon of Saturn, with cyanogen (B1215507) (C₂N₂) and dicyanoacetylene (C₄N₂) being notable examples. acs.orgnih.gov The formation of these and other nitriles is often linked to the unique chemistry of cold celestial environments. acs.org

In the upper atmosphere of Titan and in the interstellar medium (ISM), the cyano radical (CN) is a ubiquitous and abundant species, often formed from the photodissociation of hydrogen cyanide (HCN). acs.orgnih.gov Research combining crossed molecular beam experiments and theoretical calculations has shown that the reaction between cyano radicals and cyanoethene (also known as vinyl cyanide) can lead to the formation of unsaturated dinitriles, such as 1,2-dicyanothene and 1,1-dicyanothene. nih.gov This reaction pathway is found to be fast and barrierless, even under the extremely low-temperature conditions characteristic of cold interstellar clouds and Titan's atmosphere. acs.orgnih.gov

These findings suggest that dinitriles are plausible components of the complex organic inventory in space. While the focus has largely been on smaller, unsaturated dinitriles due to their detectability and relevance to prebiotic schemes, the fundamental reaction mechanisms could potentially lead to the formation of more complex, saturated, and branched structures like 5-Methylnonanedinitrile over astronomical timescales. nih.govnih.gov The presence of such molecules would be highly significant, as they represent a step towards greater molecular complexity, a necessary precursor for the emergence of life. The search for various dinitriles in these environments is therefore a compelling goal for astrochemists. acs.org

Dinitriles as Intermediates in Pyrolysis Processes (e.g., Fuel Chemistry)

Pyrolysis is a thermal decomposition process occurring in the absence of oxygen, commonly used in the chemical industry and in the conversion of biomass into biofuels and chemical feedstocks. wikipedia.org During the pyrolysis of nitrogen-containing organic matter, such as biomass or certain types of waste, a complex array of products is formed, including gases, bio-oil, and char. mdpi.comdiva-portal.org

Dinitriles and mononitriles have been identified as common intermediates in these high-temperature processes. acs.org For instance, studies on the pyrolysis of pyrrole (B145914) (C₄H₅N), a nitrogen-containing compound considered a reference for modeling the chemistry of bio-oils, show the formation of various nitrogenous species, including hydrogen cyanide (HCN), acetonitrile (B52724), and propenenitrile. acs.org The nitrogen present in the fuel is partly converted into ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), which can then participate in further reactions. diva-portal.org

The formation mechanism involves the breakdown of larger organic structures into smaller, reactive fragments. In nitrogen-rich feedstocks, this leads to the generation of nitrile-containing molecules. diva-portal.org While specific, long-chain branched dinitriles like this compound are not typically reported as major products, their formation is mechanistically plausible through the reaction and recombination of smaller nitrile and hydrocarbon radicals present in the complex pyrolysis mixture. Understanding the pathways that form dinitriles is crucial for controlling the composition of bio-oils and for mitigating the formation of undesired nitrogenated pollutants during combustion. mdpi.comacs.org

Innovative Catalytic Systems for Dinitrile Functionalization

The two nitrile groups in dinitriles offer versatile handles for chemical modification, making them valuable precursors in organic synthesis. A primary and highly useful transformation is the reduction of the nitrile groups to primary amines. nih.gov For example, this compound is the direct precursor to 5-methylnonane-1,9-diamine, a compound with potential applications in polymer chemistry. chemsrc.com Traditionally, this reduction is achieved using powerful reagents like lithium aluminum hydride (LiAlH₄), but these methods can have limitations regarding selectivity and waste generation. nih.gov Consequently, significant research has focused on developing advanced catalytic systems, both homogeneous and heterogeneous, for the efficient and selective hydrogenation of nitriles to amines. nih.gov

Beyond reduction, other innovative catalytic strategies for functionalizing nitriles are emerging. Metal-ligand cooperation (MLC) is a concept that has led to highly effective bifunctional catalysts for reactions such as the α-alkylation of nitriles. bohrium.com These systems, which can feature cobalt or manganese complexes, activate both the nitrile substrate and a coupling partner (like an alcohol) to enable the formation of new carbon-carbon bonds at the position adjacent to the nitrile group. bohrium.com

Furthermore, nitrile-functionalized materials are themselves being used to create novel catalytic systems. For example, nitrile-functionalized ionic liquids have been shown to enhance the stability and recyclability of palladium catalysts used in C-C coupling reactions. acs.org Similarly, magnetic nanoparticles functionalized with specific chemical groups can act as recoverable catalysts for the synthesis of α-aminonitriles, demonstrating the synergy between material science and catalysis. rsc.org These advancements provide powerful tools for converting simple dinitriles into a wide array of more complex and valuable molecules.

Table 1: Examples of Catalytic Systems for Nitrile/Dinitrile Functionalization

| Catalytic Goal | Catalyst Type | Example Reaction | Reference |

| Reduction to Amines | Heterogeneous/Homogeneous Catalysts | Hydrogenation of nitriles to primary amines | nih.gov |

| α-Alkylation | Amine-functionalized Co(III)-NHC Complex | α-alkylation of nitriles with alcohols | bohrium.com |

| C-C Coupling | Palladium in Nitrile-Functionalized Ionic Liquid | Suzuki, Stille, and Heck reactions | acs.org |

| Ammoxidation | Copper-based catalyst (CuBr/phen) | Conversion of cyclic ketones to dinitriles | nih.gov |

Future Directions in Dinitrile-Based Material Science and Supramolecular Architecture

The unique properties of dinitriles make them highly promising building blocks for advanced materials and complex molecular assemblies.

In material science , dinitriles are heavily investigated for their use in high-performance battery electrolytes. rsc.org Aliphatic dinitriles, with the general formula N≡C–(CH₂)n–C≡N, are of particular interest. researchgate.net These compounds possess high dielectric constants, excellent electrochemical stability (up to 6.0-6.5 V), and can form protective layers on electrodes, which is crucial for high-voltage lithium-ion batteries. rsc.orgacs.org The length of the alkane chain (n) between the two nitrile groups influences key properties like ionic conductivity and viscosity. researchgate.net Branched structures, such as that of this compound, could offer a way to fine-tune these properties, potentially disrupting packing and lowering the melting point or viscosity of the electrolyte solution, thereby enhancing ion mobility at low temperatures.

In the realm of supramolecular chemistry , dinitriles are valued as ditopic (two-sited) linkers or guests for the construction of elaborate architectures. mdpi.comnih.gov Their linear or semi-rigid structures and the electron-donating nature of the nitrile groups allow them to connect metal ions or other molecular components through coordination bonds or non-covalent interactions like halogen bonding. mdpi.comnih.gov For instance, dinitriles have been used as cross-linking agents to transform organoplatinum(II) hexagons into supramolecular polymers and stable metallogels. nih.gov These materials can exhibit dynamic properties and respond to external stimuli, making them suitable for applications in catalysis, molecular sensing, and drug delivery. nih.govresearchgate.net The specific geometry and flexibility of a dinitrile linker, such as the branched alkyl chain in this compound, could be exploited to control the shape, size, and properties of the resulting supramolecular assemblies, opening new avenues for the design of functional, self-organizing systems. mdpi.comuni-wuerzburg.de

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-methylnonanedinitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of this compound typically involves cyanoalkylation or nitrile coupling reactions. For example, a two-step protocol may include nucleophilic substitution of methyl-substituted precursors with cyanide reagents, followed by purification via column chromatography. Reaction parameters such as temperature (e.g., 60–80°C for optimal kinetics), solvent polarity (e.g., acetonitrile vs. DMF), and catalyst choice (e.g., phase-transfer catalysts) significantly impact yield and impurity profiles. Purity assessment requires HPLC or GC-MS, with attention to residual solvents and unreacted intermediates .

Q. How should researchers characterize the physicochemical properties of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer: Key properties include melting point, solubility in polar/nonpolar solvents, and stability under varying pH/temperature. Spectroscopic characterization should combine:

- FT-IR for nitrile group identification (C≡N stretch ~2240 cm⁻¹).

- ¹H/¹³C NMR to confirm methyl group positioning and backbone structure (e.g., δ 1.2–1.5 ppm for methyl protons in aliphatic chains).

- Mass spectrometry (HRMS) for molecular ion validation (expected m/z for C₁₁H₁₆N₂: 184.1346). Calibrate instruments using certified reference standards to minimize spectral artifacts .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer: The compound’s nitrile groups pose toxicity risks (e.g., metabolic release of cyanide). Safety protocols include:

- Ventilation : Use fume hoods for synthesis and handling.

- PPE : Nitrile gloves, lab coats, and eye protection.

- Storage : Below –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Waste disposal : Neutralize with alkaline hydrogen peroxide before disposal. Document MSDS compliance and conduct regular risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

- Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or calibration errors. To address this:

- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- Cross-validate : Compare data with computational models (DFT-based NMR chemical shift predictions).

- Reproducibility checks : Replicate syntheses using literature methods and publish raw spectra with metadata (e.g., instrument settings) .

Q. What experimental strategies optimize the regioselective functionalization of this compound for derivatization studies?

- Methodological Answer: To target specific nitrile groups:

- Protecting groups : Temporarily block one nitrile using silyl ethers or trityl groups.

- Catalytic selectivity : Employ transition-metal catalysts (e.g., Pd/Cu) favoring steric accessibility of the methyl-substituted carbon.

- Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do computational methods (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity and stability?

- Methodological Answer: Computational approaches provide insights into:

- Thermodynamic stability : Calculate Gibbs free energy of hydrolysis pathways.

- Reaction mechanisms : Simulate transition states for nitrile reduction or alkylation.

- Solvent effects : Use COSMO-RS models to predict solubility and aggregation behavior. Validate predictions with experimental DSC (differential scanning calorimetry) and XRD data .

Q. What are the best practices for designing a robust HPLC protocol to quantify this compound in complex matrices (e.g., biological samples)?

- Methodological Answer:

- Column selection : Use C18 reverse-phase columns with 5 µm particle size.

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid for improved peak symmetry.

- Detection : UV at 210 nm (nitrile absorption band) or tandem MS for higher sensitivity.

- Calibration : Prepare standard curves in the matrix of interest to account for matrix effects. Include quality controls (QCs) with ±15% accuracy limits .

Ethical and Reproducibility Considerations

Q. How should researchers address potential biases or ethical issues when publishing data on this compound?

- Methodological Answer:

- Data transparency : Share raw chromatograms, spectra, and crystallographic data in supplementary materials.

- Conflict of interest : Disclose funding sources or institutional partnerships.

- Ethical synthesis : Avoid methodologies generating hazardous intermediates (e.g., cyanide) without proper containment. Follow Green Chemistry principles where possible .

Q. What systematic approaches ensure reproducibility in multi-laboratory studies of this compound?

- Methodological Answer:

- Protocol harmonization : Use SOPs (Standard Operating Procedures) validated by inter-lab trials.

- Reference materials : Distribute certified samples with predefined purity (>98%) and stability data.

- Blinded analysis : Assign independent teams to synthesize and characterize batches to reduce observer bias .

Tables for Quick Reference

| Parameter | Recommended Method | Key Considerations |

|---|---|---|

| Purity Analysis | HPLC with UV detection | Use internal standards (e.g., biphenyl) |

| Structural Confirmation | ¹³C NMR + HRMS | Compare with computed spectra |

| Stability Testing | Accelerated aging (40°C/75% RH) | Monitor hydrolysis via FT-IR |

| Toxicity Screening | Ames test + zebrafish models | Validate metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.